7-O-Pivaloyl-genistein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-O-Pivaloyl-genistein is a biochemical used for proteomics research . It has a molecular formula of C20H18O6 and a molecular weight of 354.35 .

Synthesis Analysis

Genistein, the parent compound of 7-O-Pivaloyl-genistein, is a phytoestrogen compound with multiple biological activities such as anti-cancer . Structural modification of genistein, such as 7-O-alkylation, is an effective approach to obtain genistein derivatives with better activities and improved pharmacokinetic properties .Molecular Structure Analysis

Genistein, the parent compound of 7-O-Pivaloyl-genistein, is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .Chemical Reactions Analysis

Genistin, a 7-O-glycoside of genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein, a compound rich in numerous beneficial pharmacological actions .Physical And Chemical Properties Analysis

7-O-Pivaloyl-genistein has a molecular formula of C20H18O6 and a molecular weight of 354.35 .作用機序

将来の方向性

Genistein has been widely evaluated for its anti-cancer potential . Several studies have established the potential for its usage in the management of breast, lung, and prostate cancers . Further studies using various animal models to assess pharmacological effects such as toxicity, pharmacokinetics, pharmacodynamics, and bioavailability studies are required before clinical studies can be conducted .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 7-O-Pivaloyl-genistein can be achieved through a multi-step reaction starting from commercially available materials.", "Starting Materials": [ "Genistein", "Pivalic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Genistein is reacted with pivalic anhydride and pyridine in methanol to form 7-O-Pivaloyl-genistein.", "Step 2: The reaction mixture is then neutralized with sodium hydroxide.", "Step 3: The product is extracted with diethyl ether and washed with water.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of diethyl ether and hexane as the eluent." ] } | |

CAS番号 |

1346605-04-6 |

分子式 |

C20H18O6 |

分子量 |

354.358 |

IUPAC名 |

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |

InChIキー |

OFLNOIUVXLNRNT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

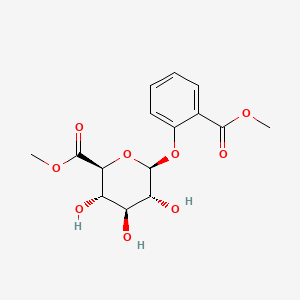

![[1-13Cfru]sucrose](/img/structure/B583980.png)

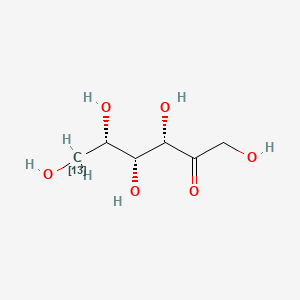

![D-[1-13C]Tagatose](/img/structure/B583990.png)